2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16(2)17-7-3-5-9-19(17)23-21(26)15-24-11-13-25(14-12-24)20-10-6-4-8-18(20)22/h3-10,16H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABDYFSWXDXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with 2-(propan-2-yl)phenylacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetamide group.
N-(2-isopropylphenyl)acetamide: Contains the acetamide and isopropylphenyl groups but lacks the piperazine ring.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its combination of the piperazine ring, fluorophenyl group, and acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
